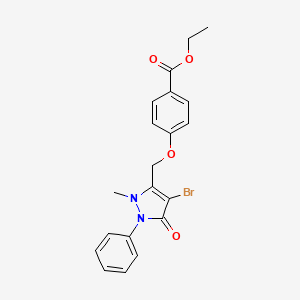
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate” is a complex organic molecule that contains several functional groups. These include an ester group (benzoate), a bromine atom, a methyl group, a pyrazolin ring, and a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (pyrazolin ring). The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis. The pyrazolin ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom might increase its molecular weight and potentially its boiling point. The ester group might influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Research by Vicentini et al. (2000) discusses a synthetic route to 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, which highlights methodologies that could be relevant to the synthesis and functionalization of similar pyrazolin compounds (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
- Shandala et al. (1984) explored reactions of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds, leading to the synthesis of pyrazolin-5-ones, which could suggest pathways for the synthesis or modification of the compound (Shandala, Ayoub, & Mohammad, 1984).
Structural Characterization
- Portilla et al. (2007) presented studies on substituted 4-pyrazolylbenzoates, detailing hydrogen-bonded supramolecular structures. These insights into molecular interactions and structural configurations could be applicable to understanding the properties of "Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-yl)methoxy)benzoate" (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Potential Biological Activities
- Aghekyan et al. (2020) explored the synthesis and antibacterial activity of novel oxadiazoles, which include pyrazole derivatives. This research indicates the potential for compounds with the pyrazolin moiety to exhibit biological activities, which might extend to "this compound" (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
- Furuta et al. (2006) conducted research on ethyl 4-(2-aryloxyhexyloxy)benzoates for anti-Juvenile Hormone activity, demonstrating the potential for esterified benzoates in biological applications. This research may inform the exploration of similar activities for the compound of interest (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-26-20(25)14-9-11-16(12-10-14)27-13-17-18(21)19(24)23(22(17)2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLQSNYGIBQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2750617.png)
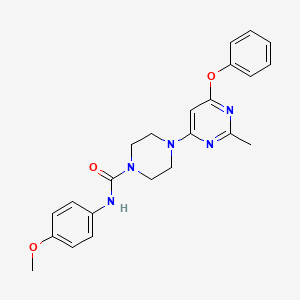
![N-[(2-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2750623.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2750624.png)

![4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2750626.png)
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2750628.png)
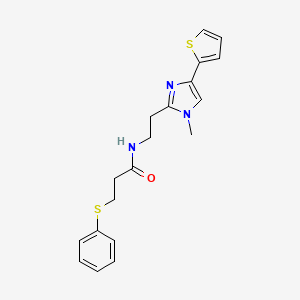
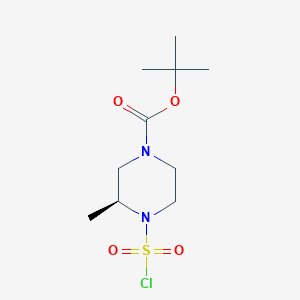
![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)
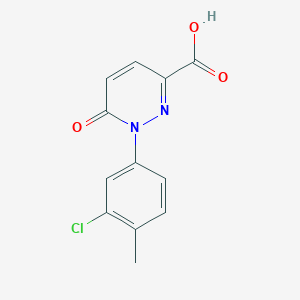
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)
![1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2750637.png)
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)